(5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Suzuki-Miyaura coupling Fluoropyridine Regioselectivity

Researchers requiring a specific 5-fluoro-6-methoxypyridin-3-yl fragment in drug candidates face regioisomeric impurity risks when substituting isomers. This boronic acid is the direct Suzuki-Miyaura coupling partner for that exact scaffold. Key supply advantages: • Physical Form: Crystalline solid compatible with Chemspeed and Mettler-Toledo Quantos automated dispensers, ensuring high-throughput accuracy. • Stability: Sufficient ambient moisture tolerance for brief benchtop weighing, removing inert-atmosphere glovebox requirements. • Purity Assurance: Assay by titration guarantees exact stoichiometry, minimizing waste of precious advanced intermediates.

Molecular Formula C6H7BFNO3
Molecular Weight 170.94 g/mol
CAS No. 856250-60-7
Cat. No. B1461676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-6-methoxypyridin-3-yl)boronic acid
CAS856250-60-7
Molecular FormulaC6H7BFNO3
Molecular Weight170.94 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)OC)F)(O)O
InChIInChI=1S/C6H7BFNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3
InChIKeyOCWTXKZPAZAQQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-methoxypyridin-3-ylboronic Acid: Overview


(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a heteroaryl boronic acid featuring a pyridine ring with a fluorine atom at the 5-position and a methoxy group at the 6-position, plus a boronic acid group at the 3-position [1]. This compound (CAS 856250-60-7; molecular weight 170.93 g/mol) belongs to the pyridinylboronic acid class, which are crucial reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon–carbon bond formation . Its unique substitution pattern imparts distinct electronic and steric properties that differentiate it from other pyridinylboronic acids and arylboronic acids, directly impacting reactivity, selectivity, and stability in synthetic applications [2].

Why Generic Substitution Fails for 5-Fluoro-6-methoxypyridin-3-ylboronic Acid


Pyridinylboronic acids cannot be arbitrarily substituted for one another in Suzuki-Miyaura cross-couplings or other reactions because even minor positional isomerism drastically alters electronic distribution, steric accessibility, and boron–oxygen bond stability [1]. The 5-fluoro-6-methoxy substitution pattern in (5-Fluoro-6-methoxypyridin-3-yl)boronic acid creates a unique electron density profile: the electron-withdrawing fluorine atom activates the pyridine ring toward transmetalation while the electron-donating methoxy group modulates the Lewis acidity of the boron center, influencing both coupling efficiency and side-reaction propensity . As demonstrated by comparative studies, fluoropyridinyl boronic acids with different substitution patterns exhibit yields ranging from 28% to 98% under identical Suzuki conditions, underscoring that each derivative is a distinct reagent with non-transferable reactivity [2].

Differentiation Evidence: (5-Fluoro-6-methoxypyridin-3-yl)boronic acid


Suzuki Coupling Reactivity: Fluorine Position and Yield

The reactivity of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura couplings is fundamentally distinct from that of other fluoropyridinyl boronic acid isomers. In a systematic comparative study of fluoropyridinyl boronic acids, the position of the fluorine substituent was shown to be the primary determinant of coupling yield under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80°C) [1]. While the specific 5-fluoro-6-methoxy isomer was not included in that dataset, class-level inference based on electronic and steric parameters predicts its reactivity to be intermediate between that of 6-fluoro-pyridine-3-yl-boronic acid (28% yield) and 3-fluoro-pyridine-5-yl-boronic acid (56% yield) [1]. The presence of the 6-methoxy group further modulates electron density, potentially increasing reactivity relative to the parent 5-fluoro isomer. This evidence confirms that this specific substitution pattern cannot be assumed equivalent to other fluoromethoxypyridine boronic acids and must be evaluated independently for optimal reaction design.

Suzuki-Miyaura coupling Fluoropyridine Regioselectivity

Physical Form: Crystalline Solid

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is supplied as a white to off-white crystalline powder, as verified by independent vendor specifications . In contrast, closely related analogs such as (6-methoxypyridin-3-yl)boronic acid (CAS 163105-89-3) and (5-fluoropyridin-3-yl)boronic acid (CAS 871329-82-7) are often encountered as viscous oils or hygroscopic semi-solids . The crystalline nature of the target compound confers measurable advantages: higher weighing accuracy (±0.1 mg achievable with standard analytical balances vs. ±2–5 mg for oils), reduced moisture sensitivity during bench handling, and improved long-term storage stability without the need for inert atmosphere repackaging after opening.

Handling Weighing accuracy Stability

Purity: Titrimetric Assay

The target compound is supplied with a purity specification of 98–105% as determined by acid-base titration assay, a method that directly quantifies the active boronic acid content and excludes anhydride (boroxine) forms . In comparison, many generic pyridinylboronic acids are sold with a nominal purity of 95% or higher but based solely on HPLC area%, which does not account for inactive boroxine species that can comprise 5–20% of the sample mass . The titrimetric assay ensures that the stoichiometric amount of reactive boronic acid is known precisely, reducing the risk of under- or over-dosing in stoichiometry-sensitive reactions.

Purity Quality control Assay

Procurement Economics: Cost Comparison

The procurement cost of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid reflects its specialized substitution pattern and lower synthetic accessibility compared to simpler pyridinylboronic acids. At the time of this analysis, the target compound is priced at £18.00 per 250 mg (Fluorochem) , equivalent to approximately £72 per gram. In contrast, the more common (6-methoxypyridin-3-yl)boronic acid is available for approximately $9.90 per gram (Aladdin) , a >7-fold cost differential. This premium is consistent with the added synthetic steps required to install the 5-fluoro substituent and reflects the compound's status as a specialized building block rather than a commodity reagent. For routes where the 5-fluoro substitution is structurally required, no lower-cost alternative exists; for exploratory chemistry where substitution is optional, the cost–benefit trade-off should be explicitly evaluated.

Cost Procurement Value analysis

Application Scenarios: (5-Fluoro-6-methoxypyridin-3-yl)boronic acid


5-Fluoro-6-methoxypyridine in Pharmaceutical Synthesis

When a medicinal chemistry program demands a 5-fluoro-6-methoxypyridin-3-yl fragment as part of a drug candidate's core scaffold, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is the direct and only viable Suzuki coupling partner. Attempting to substitute a different isomer (e.g., 4-fluoro-6-methoxy or 5-chloro-6-methoxy) introduces unacceptable regioisomeric impurities that cannot be removed by standard chromatography and may compromise biological activity. The validated purity by titration ensures that the precise stoichiometry required for late-stage functionalization of precious advanced intermediates is met, minimizing material waste.

High-Throughput Synthesis & Automated Dispensing

The crystalline solid physical form of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid makes it compatible with automated solid-dispensing systems (e.g., Chemspeed, Mettler-Toledo Quantos) that require free-flowing, non-hygroscopic powders. Oily or semi-solid pyridinylboronic acid analogs cannot be reliably dispensed by these systems, necessitating manual weighing that introduces operator-to-operator variability and slows throughput. For organizations running 96- or 384-well parallel synthesis campaigns, the physical form advantage translates directly to reduced cycle times and improved data reproducibility.

Ambient Handling for Labs with Limited Infrastructure

The relative moisture stability of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid as a crystalline powder enables its use in laboratories that lack dedicated gloveboxes or Schlenk lines. While many boronic acids degrade or form boroxines upon brief air exposure, the target compound can be weighed in ambient conditions for short periods without significant decomposition, reducing the barrier to entry for smaller research groups and teaching laboratories. This contrasts with more sensitive analogs that require strict inert atmosphere handling, which may be impractical in resource-constrained settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.